molecular formula C20H13N3 B2940245 Dibenzo[a,c]phenazin-11-amine CAS No. 62686-19-5

Dibenzo[a,c]phenazin-11-amine

Cat. No. B2940245
CAS RN: 62686-19-5
M. Wt: 295.345
InChI Key: ZOOUFTURZKDEQL-UHFFFAOYSA-N
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Description

Dibenzo[a,c]phenazin-11-amine is a specialty product often used in proteomics research . It has a molecular formula of C20H13N3 and a molecular weight of 295.34 .


Synthesis Analysis

The synthesis of phenazines, which includes Dibenzo[a,c]phenazin-11-amine, involves various approaches such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of Dibenzo[a,c]phenazin-11-amine is characterized by its molecular formula C20H13N3 and molecular weight of 295.34 .


Chemical Reactions Analysis

Phenazines, including Dibenzo[a,c]phenazin-11-amine, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . The reaction was known to be promoted by potassium carbonate in methanol/ N, O -bis (trimethylsilyl) acetamide (BSA) in aprotic solvents [such as CH 3 CN or N, N -dimethylformamide (DMF)] as well as by acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dibenzo[a,c]phenazin-11-amine are characterized by its molecular formula C20H13N3 and molecular weight of 295.34 .

Mechanism of Action

Target of Action

Dibenzo[a,c]phenazin-11-amine is primarily used as a fluorescent probe for the detection of thiophenols . Thiophenols are volatile toxic substances that can cause serious damage to bioorganisms and the environment . They are widely used in the production of pesticides, dyes, and medicines .

Mode of Action

The compound interacts with thiophenols through a process known as photoinduced electron transfer (PET). In this process, an electron is transferred from the dibenzo[a,c]phenazin-11-amine group (the PET donor) to the 2,4-dinitrobenzenesulfonyl group (the PET acceptor). This electron transfer attenuates the original fluorescence of dibenzo[a,c]phenazin-11-amine .

Pharmacokinetics

The compound’s ability to detect thiophenols in a wide ph range from 5 to 13 suggests that it may have a broad range of bioavailability.

Result of Action

The primary result of dibenzo[a,c]phenazin-11-amine’s action is the detection of thiophenols. The compound exhibits high selectivity and sensitivity towards thiophenols . A good linear relationship is observed between the fluorescence intensity at 570 nm and the thiophenol concentration in the range of 0–20 μM, with a low detection limit at 40 nM .

Action Environment

Dibenzo[a,c]phenazin-11-amine has been successfully applied to detect thiophenols in various environmental waters, such as seawater, tap water, and spring water . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other analytes .

Safety and Hazards

Dibenzo[a,c]phenazin-11-amine is classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 according to the safety data sheet .

Future Directions

The future directions of Dibenzo[a,c]phenazin-11-amine research could involve the development of highly sensitive and selective methods to detect thiophenols in environmental samples . This is due to the urgent need to monitor these volatile toxic substances that can cause serious damage to bioorganisms and the environment .

properties

IUPAC Name

phenanthro[9,10-b]quinoxalin-11-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3/c21-12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOUFTURZKDEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)N)N=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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